4,4-Diethoxy-1-(diethylamino)pentane
Description
Structure
3D Structure
Properties
CAS No. |
54620-52-9 |
|---|---|
Molecular Formula |
C13H29NO2 |
Molecular Weight |
231.37 g/mol |
IUPAC Name |
4,4-diethoxy-N,N-diethylpentan-1-amine |
InChI |
InChI=1S/C13H29NO2/c1-6-14(7-2)12-10-11-13(5,15-8-3)16-9-4/h6-12H2,1-5H3 |
InChI Key |
IUJCCJNKFNXYFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)(OCC)OCC |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4,4 Diethoxy 1 Diethylamino Pentane
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule. lkouniv.ac.inamazonaws.comaccessscience.com This process involves breaking down the complex structure into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. lkouniv.ac.inamazonaws.com
For 4,4-Diethoxy-1-(diethylamino)pentane, the primary disconnections focus on the carbon-heteroatom bonds of the diethylamino and diethoxy acetal (B89532) functionalities, as well as the carbon-carbon bonds of the pentane (B18724) skeleton.
Disconnection Strategies for the Diethylamino Moiety
The diethylamino group, a tertiary amine, can be disconnected at the C-N bond. This leads to two primary retrosynthetic approaches:
Alkylation Route: This strategy involves the disconnection of one of the ethyl groups from the nitrogen atom, leading to a secondary amine (diethylamine) and an alkyl halide. However, the direct alkylation of secondary amines can be problematic due to the potential for overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com The reactivity of the resulting tertiary amine is often comparable to or greater than the starting secondary amine, making it a competitive nucleophile. masterorganicchemistry.com
Reductive Amination Route: A more controlled approach involves the disconnection of the bond between the nitrogen and the pentane backbone. wikipedia.orglibretexts.org This leads to diethylamine (B46881) and a carbonyl compound (an aldehyde). wikipedia.orgchemistrysteps.com This disconnection corresponds to the forward reaction of reductive amination, a highly efficient and widely used method for amine synthesis. koreascience.krorganic-chemistry.org
Disconnection Strategies for the Diethoxy Acetal Functionality
The diethoxy acetal group is a protected form of a ketone. The key disconnection strategy involves breaking the two C-O single bonds of the acetal. This retrosynthetic step points to a ketone precursor and two equivalents of ethanol (B145695). acs.orgkhanacademy.org The forward reaction, acetal formation, is typically achieved through acid catalysis. acs.orgresearchgate.netyoutube.com
Approaches to the Pentane Carbon Skeleton Construction
The construction of the five-carbon pentane chain is a critical aspect of the synthesis. pharmacy180.comlibretexts.org A logical disconnection point is the C-C bond between the carbon bearing the diethylamino group and the rest of the chain. This suggests a strategy involving the coupling of a four-carbon electrophile with a one-carbon nucleophile, or vice versa. Another approach could involve building the chain sequentially. A plausible precursor that incorporates both the amine and a latent carbonyl functionality is 1-diethylamino-4-pentanone.
Foundational Synthetic Pathways and Established Protocols
Based on the retrosynthetic analysis, the synthesis of this compound can be achieved through a combination of well-established synthetic methodologies.
Alkylation and Reductive Amination Routes to Tertiary Amines
The introduction of the diethylamino group can be accomplished through two primary methods:
Alkylation of Diethylamine: This method involves the reaction of diethylamine with a suitable alkyl halide, such as 1-bromo-4,4-diethoxypentane. While direct, this approach can lead to a mixture of products due to the potential for the product, this compound, to react further with the alkyl halide to form a quaternary ammonium salt. libretexts.orgwikipedia.org Careful control of reaction conditions, such as using an excess of diethylamine, can help to minimize this side reaction. libretexts.org
Reductive Amination: This is often the preferred method for the synthesis of tertiary amines from secondary amines and carbonyl compounds due to its high selectivity and efficiency. wikipedia.orglibretexts.orgorganic-chemistry.org In this case, 4,4-diethoxypentanal would be reacted with diethylamine in the presence of a reducing agent. wikipedia.orgkoreascience.kr The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the tertiary amine. wikipedia.orgchemistrysteps.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). wikipedia.orgkoreascience.kr
| Method | Precursors | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Alkylation | Diethylamine, 1-halo-4,4-diethoxypentane | Base (optional) | Direct C-N bond formation | Risk of overalkylation to form quaternary ammonium salts libretexts.orgmasterorganicchemistry.com |
| Reductive Amination | Diethylamine, 4,4-diethoxypentanal | Reducing agent (e.g., NaBH3CN, NaBH(OAc)3) wikipedia.orgkoreascience.kr | High selectivity, mild reaction conditions, generally good yields wikipedia.orgorganic-chemistry.org | Requires a carbonyl precursor |
Acetal Formation from Aldehyde or Ketone Precursors via Acid Catalysis
The diethoxy acetal functionality is typically installed by reacting a ketone precursor, in this case, 1-(diethylamino)pentan-4-one, with an excess of ethanol in the presence of an acid catalyst. acs.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the acetal, water, a byproduct, is usually removed. acs.orggoogle.com
A variety of acid catalysts can be employed, including:
Brønsted acids: such as hydrochloric acid (HCl), sulfuric acid (H2SO4), and p-toluenesulfonic acid (p-TsOH). acs.org
Lewis acids: such as boron trifluoride etherate (BF3·OEt2).
The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. khanacademy.orgyoutube.com This is followed by the nucleophilic attack of two molecules of ethanol.
| Catalyst Type | Examples | General Reaction Conditions |
|---|---|---|
| Brønsted Acids | HCl, H2SO4, p-TsOH acs.org | Excess alcohol (serves as reactant and solvent), often with removal of water |
| Lewis Acids | BF3·OEt2, Sc(OTf)3 | Anhydrous conditions, typically in an inert solvent |
Convergent and Linear Synthetic Schemes for Molecule Assembly
The construction of the carbon skeleton and the introduction of the requisite functional groups in this compound can be achieved through either a linear or a convergent synthetic strategy.
A linear synthesis involves the sequential modification of a starting material through a series of consecutive reactions until the final product is formed. A plausible linear approach to this compound could be analogous to the synthesis of similar structures like 4,4-diethoxy-N,N-dimethyl-1-butanamine. chemicalbook.com This would likely commence with a Grignard reaction. For the target molecule, the synthesis could start from a suitable haloamine, such as 1-chloro-3-(diethylamino)propane, which would be used to form a Grignard reagent. This organometallic intermediate would then react with an orthoester, like triethyl orthoformate, to introduce the diethyl acetal functionality. The final step would involve the addition of a methyl group, for instance, through reaction with a methylating agent, to complete the pentane chain.
| Synthetic Strategy | Description | Potential Advantages | Potential Disadvantages |
| Linear Synthesis | Sequential reactions starting from a single precursor. | Straightforward to plan. | Overall yield can be low for long sequences. |
| Convergent Synthesis | Independent synthesis of fragments followed by coupling. | Higher overall yields, more flexibility. | Requires careful planning of fragment synthesis and coupling. |
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry places a strong emphasis on the development of advanced and sustainable methods that are not only efficient but also environmentally benign.
The formation of the carbon-carbon and carbon-nitrogen bonds in this compound can be facilitated by various catalytic methods. Transition metal-catalyzed cross-coupling reactions, for instance, are powerful tools for C-C bond formation. While not directly applied in the Grignard-based approach, catalytic methods could be envisioned in alternative synthetic routes.
For the carbon-nitrogen bond, catalytic amination reactions represent a more atom-economical and sustainable alternative to traditional methods that often involve stoichiometric reagents. For instance, reductive amination, where a ketone is reacted with diethylamine in the presence of a reducing agent and often a catalyst, is a common method for forming C-N bonds.
Phase-transfer catalysis is another advanced technique that can be employed, particularly in reactions involving immiscible phases. researchgate.net This method can enhance reaction rates and yields, for example, in the synthesis of amino alcohols, which share functional similarities with the target molecule. researchgate.net
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. humanjournals.com These principles are highly relevant to the synthesis of both acetals and amines. ijsdr.orgrsc.org
For acetal synthesis, traditional methods often rely on strong acid catalysts and generate significant waste. ijsdr.org Greener alternatives include the use of solid acid catalysts, which can be easily recovered and reused, and solvent-free reaction conditions. researchgate.net Photo-organocatalytic methods for acetalization have also been developed, utilizing light and an organic photocatalyst, which represents a mild and green approach. rsc.org
In the context of amine synthesis, green chemistry principles encourage the use of catalytic methods to improve atom economy and reduce waste. rsc.org The selection of solvents is also a critical aspect, with a preference for greener solvents like water or ionic liquids, or even performing reactions under solvent-free conditions. humanjournals.com
| Green Chemistry Principle | Application in Acetal/Amine Synthesis | Example |
| Catalysis | Use of reusable catalysts to improve efficiency and reduce waste. ijsdr.org | Solid acid catalysts for acetal formation. researchgate.net |
| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. | Catalytic reductive amination for C-N bond formation. |
| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of hazardous solvents. humanjournals.com | Solvent-free synthesis of acetals. researchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Photo-organocatalytic acetalization using household lamps. rsc.org |
The synthesis of functionalized analogues of this compound with high levels of selectivity is a key challenge in organic synthesis.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. For a molecule containing both an acetal and an amine, chemoselective reactions would allow for the modification of one group without affecting the other.
Regioselectivity is the control of the position at which a reaction occurs. In the synthesis of analogues, regioselective reactions would allow for the introduction of new functional groups at specific positions on the pentane backbone.
Stereoselectivity involves the control of the three-dimensional arrangement of atoms in a molecule. If chiral centers were to be introduced into analogues of this compound, stereoselective synthetic methods, such as asymmetric hydrogenation, would be crucial for obtaining the desired stereoisomer. acs.org
Advanced synthetic methods, such as those employing chiral catalysts or auxiliaries, are often necessary to achieve high levels of chemo-, regio-, and stereoselectivity in the synthesis of complex functionalized molecules. mdpi.comresearchgate.netnih.gov
Elucidation of Chemical Reactivity and Transformation Mechanisms
Reactivity of the Diethoxy Acetal (B89532) Group
The diethoxy acetal group is generally stable in neutral or basic conditions but is susceptible to hydrolysis under acidic conditions. researchgate.net
The acid-catalyzed hydrolysis of an acetal regenerates the original carbonyl compound (an aldehyde in this case) and two equivalents of the corresponding alcohol. orgoreview.com The mechanism proceeds through several key steps:
Protonation: An acid catalyst protonates one of the alkoxy oxygens, converting the ethoxy group into a good leaving group (ethanol). orgoreview.com
Formation of a Carboxonium Ion: The protonated acetal loses a molecule of ethanol (B145695) to form a resonance-stabilized carboxonium ion. This step is typically the rate-determining step of the reaction. researchgate.net
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion. orgoreview.com
Deprotonation: Loss of a proton from the oxonium ion yields a hemiacetal.
Repeat of Steps 1-4: The hemiacetal is then protonated on the remaining ethoxy group, which leaves as a second molecule of ethanol, and subsequent attack by water and deprotonation yields the final aldehyde product. orgoreview.com
The rate of acetal hydrolysis is highly dependent on the pH of the solution; the reaction is significantly faster in acidic media. researchgate.net The stability of the intermediate carboxonium ion also plays a crucial role in the kinetics of the reaction. researchgate.net For 4,4-Diethoxy-1-(diethylamino)pentane, acid-catalyzed hydrolysis would yield 4-(diethylamino)pentanal and two molecules of ethanol.
Table 2: Factors Influencing the Rate of Acid-Catalyzed Acetal Hydrolysis
| Factor | Effect on Reaction Rate | Rationale |
| pH | Rate increases as pH decreases | The reaction is catalyzed by acid; higher H⁺ concentration accelerates the initial protonation step. researchgate.net |
| Stability of Carboxonium Ion | More stable intermediate leads to a faster rate | Electron-donating groups adjacent to the acetal carbon stabilize the positive charge on the intermediate, lowering the activation energy of the rate-determining step. researchgate.net |
| Steric Hindrance | Increased steric hindrance can slow the rate | Steric bulk around the acetal can impede the approach of both the acid catalyst and the water nucleophile. |
| Solvent | Aqueous media required | Water acts as the nucleophile in the hydrolysis mechanism. orgoreview.com |
Transacetalization Reactions with Various Alcohols
The acetal group in this compound is susceptible to acid-catalyzed exchange with other alcohols, a process known as transacetalization. This equilibrium reaction allows for the modification of the acetal moiety, which can be useful for altering the compound's properties or for introducing specific functionalities. The general mechanism involves the protonation of one of the ethoxy groups, followed by the elimination of ethanol to form a stabilized oxonium ion. Subsequent nucleophilic attack by a different alcohol molecule, followed by deprotonation, yields the new acetal.
The reaction is typically driven to completion by using the new alcohol in excess or by removing the ethanol byproduct. The nature of the incoming alcohol can vary, leading to a diverse range of potential products. For instance, reaction with simple primary alcohols like methanol (B129727) would yield the corresponding dimethoxy acetal. The use of a diol, such as ethylene (B1197577) glycol, would result in the formation of a cyclic acetal, specifically a 1,3-dioxolane (B20135) derivative. This transformation is particularly common as the formation of a five-membered ring is entropically favored.
The table below illustrates the expected products from the transacetalization of this compound with a selection of different alcohols under acidic conditions.
| Reactant Alcohol | Product Name | Product Structure |
| Methanol | 1-(Diethylamino)-4,4-dimethoxypentane | |
| Propan-1-ol | 1-(Diethylamino)-4,4-dipropoxypentane | |
| Ethane-1,2-diol (Ethylene Glycol) | 2-(3-(Diethylamino)butyl)-2-methyl-1,3-dioxolane | |
| Propane-1,3-diol | 2-(3-(Diethylamino)butyl)-2-methyl-1,3-dioxane |
Reactivity with Organometallic Reagents Following Acetal Deprotection
The acetal group serves as a robust protecting group for the ketone functionality. Under aqueous acidic conditions, the acetal is readily hydrolyzed to reveal the parent carbonyl compound, in this case, 5-(diethylamino)pentan-2-one. This deprotection step is crucial as it unmasks the electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles, including powerful organometallic reagents.
Once deprotected, the resulting amino-ketone can react with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). These reagents act as potent carbon nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. The initial product is a magnesium or lithium alkoxide, which upon aqueous workup, is protonated to yield a tertiary alcohol.
This two-step sequence—deprotection followed by nucleophilic addition—provides a versatile method for the synthesis of a variety of amino alcohols. The structure of the final product is determined by the specific organometallic reagent used.
| Organometallic Reagent | Intermediate Ketone | Final Product |
| Methylmagnesium bromide (CH₃MgBr) | 5-(Diethylamino)pentan-2-one | 2-(Diethylamino)-5-methylhexan-5-ol |
| Phenyllithium (C₆H₅Li) | 5-(Diethylamino)pentan-2-one | 2-(Diethylamino)-5-phenylhexan-5-ol |
| Ethylmagnesium chloride (CH₃CH₂MgCl) | 5-(Diethylamino)pentan-2-one | 3-(Diethylaminomethyl)-3-methylhexan-1-ol |
Synergistic Reactivity and Intramolecular Processes
The proximate positioning of the amine and the masked carbonyl group in this compound allows for a variety of intramolecular reactions, highlighting the synergistic reactivity of the two functionalities.
Intramolecular Cyclization Reactions Involving Both Functional Groups
Following the deprotection of the acetal to the corresponding ketone, the resulting γ-amino ketone can undergo intramolecular cyclization. Under acidic conditions, the tertiary amine can be protonated, but more importantly, the ketone can react with the amine to form an enamine or, more significantly in this context, an iminium ion. The formation of a cyclic iminium ion is a key step. Specifically, the nitrogen of the diethylamino group can attack the carbonyl carbon to form a five-membered ring, a hemiaminal intermediate, which can then dehydrate to form a cyclic iminium ion. Subsequent reduction of this iminium ion would lead to the formation of substituted piperidine (B6355638) derivatives. nih.gov The synthesis of piperidine rings through such intramolecular cyclizations of amino acetals is a recognized strategy in heterocyclic chemistry. nih.gov
Alternatively, if the diethylamino group were a primary or secondary amine, intramolecular cyclization after deprotection could lead to stable cyclic imines or enamines. While the tertiary amine in the title compound prevents direct stable imine formation, related intramolecular reactions are plausible under specific conditions, potentially involving rearrangement or elimination steps.
Role as a Masked Carbonyl-Amine Precursor in Multi-Step Syntheses
In the context of multi-step organic synthesis, this compound serves as a valuable bifunctional building block. researchgate.net The acetal acts as a protecting group for a ketone, allowing chemical transformations to be carried out on other parts of a molecule without affecting the carbonyl group. researchgate.net The tertiary amine functionality can also be manipulated or can act as a directing group or an internal base.
This compound can be considered a synthetic equivalent, or a "synthon," for a γ-amino ketone with a nucleophilic amine and an electrophilic ketone. By masking the ketone as an acetal, the "umpolung" or reversal of reactivity is not at play, but the selective unmasking of the ketone at a desired stage is a key advantage. For example, a reaction could be performed that is incompatible with a ketone (e.g., reduction of another functional group with a hydride reagent). The acetal remains inert during this step, and the ketone can be revealed later in the synthesis by simple acid hydrolysis.
Domino and Cascade Reactions Initiated by Acetal or Amine Functionality
The structure of this compound is well-suited for initiating domino or cascade reactions, which are processes involving two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. nih.gov
A plausible cascade reaction could be initiated by the acid-catalyzed hydrolysis of the acetal. The newly formed ketone could then undergo an intramolecular reaction with the amine, as described above, to form a cyclic iminium ion. This reactive intermediate could then be trapped by an external nucleophile or participate in a subsequent cyclization or rearrangement, all in a single pot. Such iminium ion cascade reactions are powerful tools for the rapid assembly of complex nitrogen-containing heterocyclic structures. nih.gov
Alternatively, a reaction could be initiated at the amine functionality. For example, oxidation of the amine to an amine oxide followed by a Polonovski-type reaction could generate an iminium ion at the α-carbon of one of the ethyl groups on the nitrogen. This could then trigger a subsequent intramolecular reaction. While more speculative for this specific substrate, the principle of using one functional group to initiate a sequence of reactions that involves the other is a hallmark of cascade chemistry.
Mechanistic Investigations of Key Transformations
The key transformations of this compound are governed by well-established reaction mechanisms.
Transacetalization: The mechanism for the acid-catalyzed transacetalization proceeds as follows:
Protonation: An oxygen atom of one of the ethoxy groups is protonated by an acid catalyst, converting the ethoxy group into a good leaving group (ethanol).
Formation of Oxonium Ion: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the protonated ethoxy group (ethanol), forming a resonance-stabilized oxonium ion.
Nucleophilic Attack: A molecule of the new alcohol attacks the electrophilic carbon of the oxonium ion.
Deprotonation: A base (which could be another molecule of the alcohol or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen atom, regenerating the acid catalyst and yielding the hemiacetal of the new alcohol.
Repeat of Steps 1-4: The process is repeated for the second ethoxy group, ultimately leading to the formation of the new acetal.
Intramolecular Cyclization (Post-Deprotection): The proposed mechanism for the formation of a piperidine ring system after acetal hydrolysis involves the following steps:
Acetal Hydrolysis: Acid-catalyzed hydrolysis of the diethyl acetal to form 5-(diethylamino)pentan-2-one.
Intramolecular Nucleophilic Attack: The lone pair of the tertiary amine nitrogen attacks the carbonyl carbon, forming a five-membered ring and a zwitterionic intermediate (a hemiaminal derivative).
Proton Transfer: A proton transfer occurs, typically protonating the hydroxyl group.
Dehydration to form Iminium Ion: The protonated hydroxyl group leaves as a molecule of water, facilitated by the lone pair of the nitrogen, leading to the formation of a cyclic iminium ion.
Reduction: The resulting iminium ion can then be reduced in situ or in a separate step by a reducing agent (e.g., sodium cyanoborohydride) to yield the final substituted piperidine derivative. researchgate.net
These mechanistic pathways underscore the predictable yet versatile reactivity of this compound, making it a useful substrate for synthetic organic chemistry.
Computational Analysis of Transition States and Reaction Energy Profiles
A comprehensive computational analysis of the transition states and reaction energy profiles for this compound has not been documented in dedicated studies. Such an analysis would theoretically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to model the geometric structures and energies of reactants, transition states, intermediates, and products for various potential reactions. This would provide valuable insights into the thermodynamics and kinetics of transformations, such as hydrolysis, oxidation, or thermal decomposition. However, at present, specific energy profiles and optimized transition state geometries for reactions involving this compound are not available in the literature.
Isotopic Labeling Studies for Bond Cleavage and Formation Pathways
Similarly, there is a lack of published research employing isotopic labeling to investigate the bond cleavage and formation pathways in reactions of this compound. Isotopic labeling is a powerful experimental technique where one or more atoms in a molecule are replaced with their isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). By tracking the position of the isotopic label in the products of a reaction, chemists can deduce the specific bonds that are broken and formed during the transformation. This method provides unambiguous evidence for reaction mechanisms. Despite its utility, this approach has not been specifically applied to detail the mechanistic pathways of this compound in available scientific reports.
Advanced Spectroscopic Data for this compound Not Available in Public Scientific Literature
Despite a comprehensive search of public scientific databases and literature, detailed experimental data for the advanced spectroscopic characterization of the chemical compound this compound is not available. Searches were conducted for Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D-NMR), dynamic NMR studies, vibrational spectroscopy (Infrared and Raman), and mass spectrometry.
Consequently, it is not possible to generate a scientifically accurate article with the specified detailed research findings and data tables for this particular compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular mass of a compound, which in turn allows for the unequivocal determination of its elemental formula. measurlabs.comlibretexts.org Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. libretexts.orgresearchgate.net This high level of precision is possible because the exact masses of atoms are not integers (with the exception of carbon-12). libretexts.org
For 4,4-Diethoxy-1-(diethylamino)pentane (C₁₃H₂₉NO₂), HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺, generated via a soft ionization technique like electrospray ionization (ESI). The instrument's high resolving power enables the differentiation of the target ion from other ions that may have the same nominal mass but different elemental compositions (isobars). researchgate.net This capability is fundamental for confirming the identity of the compound in complex matrices or verifying the outcome of a chemical synthesis.
The theoretical exact mass of the protonated molecule [C₁₃H₃₀NO₂]⁺ can be calculated with high precision. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's elemental formula. A minimal mass error, typically in the low parts-per-million (ppm) range, is expected for confirmation. researchgate.net
Table 1: Hypothetical HRMS Data for [C₁₃H₃₀NO₂]⁺ and Potential Isobaric Interferences This table illustrates how HRMS distinguishes the target compound from other molecules with the same nominal mass.
| Molecular Formula | Nominal Mass (amu) | Theoretical Exact Mass (amu) |
| C₁₃H₃₀NO₂ | 232 | 232.22710 |
| C₁₄H₃₂O₂ | 232 | 232.24023 |
| C₁₂H₂₄N₄O | 232 | 232.19501 |
| C₁₅H₃₂N₂ | 232 | 232.25655 |
Fragmentation Pathway Analysis (EI, ESI-MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments are essential for confirming the molecular structure by breaking the molecule into smaller, diagnostic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive evidence of the compound's connectivity.
Electron Ionization (EI) Fragmentation:
Under hard ionization conditions like Electron Ionization (EI), the molecular ion [M]⁺• is often formed with significant internal energy, leading to extensive and predictable fragmentation. wikipedia.org For this compound, the fragmentation is expected to be dominated by cleavages at two key sites: the diethylamino group and the diethoxy acetal (B89532) group.
Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. dummies.comlibretexts.org This process is driven by the formation of a stable, resonance-stabilized iminium ion. The loss of the largest alkyl substituent is typically favored. miamioh.edu For this compound, the primary alpha-cleavage would result in a highly abundant fragment ion at m/z 86.
Acetal Fragmentation: Acetals are known to fragment via cleavage of a C-C bond adjacent to the acetal carbon, followed by the loss of an alkoxy group. psu.edu This would lead to the formation of a stable oxonium ion.
Electrospray Ionization (ESI-MS/MS) Fragmentation:
ESI is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. scribd.com Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a collision cell. wikipedia.org The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through the loss of neutral molecules.
Loss of Ethanol (B145695): A common pathway would be the loss of a neutral ethanol molecule (46.04 Da) from the protonated acetal moiety.
Loss of Ethene: Cleavage within the diethylamino group can lead to the loss of a neutral ethene molecule (28.03 Da).
Table 2: Predicted Key Fragment Ions in the Mass Spectra of this compound
| Ionization Mode | Precursor Ion (m/z) | Proposed Fragmentation Pathway | Key Fragment Ion (m/z) | Proposed Fragment Structure |
| EI | 231 ([M]⁺•) | α-Cleavage at the C-N bond | 86 | [CH₂=N(CH₂CH₃)₂]⁺ |
| EI | 231 ([M]⁺•) | Cleavage of the C-C bond next to the acetal, loss of C₃H₇ radical | 174 | [CH(OCH₂CH₃)₂(CH₂)₂CH₂]⁺ |
| EI | 231 ([M]⁺•) | Loss of an ethoxy radical (•OCH₂CH₃) | 186 | [C₁₁H₂₄NO]⁺ |
| ESI-MS/MS | 232 ([M+H]⁺) | Neutral loss of ethanol | 186 | [C₁₁H₂₆NO]⁺ |
| ESI-MS/MS | 232 ([M+H]⁺) | Neutral loss of ethene | 204 | [C₁₁H₂₆NO₂]⁺ |
X-ray Crystallography for Solid-State Molecular Geometry (Applicable to Crystalline Derivatives)
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgazolifesciences.com It provides precise data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. nih.gov
Since this compound is expected to be a liquid or oil at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible. However, the technique can be applied to a stable, crystalline derivative of the compound. jst.go.jp Preparation of a salt, such as a hydrochloride, hydrobromide, or picrate, by reacting the basic diethylamino group with a suitable acid, is a common strategy to induce crystallization.
A successful crystallographic analysis of such a derivative would yield a detailed structural model, revealing:
Precise Molecular Geometry: The exact bond lengths and angles within the entire molecule.
Conformation: The spatial arrangement of the pentane (B18724) backbone and the orientation of the diethylamino and diethoxy substituents.
Intermolecular Interactions: In the crystal lattice, the analysis would show how the individual molecules are packed and would detail any significant non-covalent interactions, such as hydrogen bonding between the protonated amine of one molecule and the counter-ion or other functional groups of neighboring molecules.
This information is invaluable for understanding the molecule's intrinsic structural properties and its potential interactions in a condensed phase. nih.gov
Computational and Theoretical Chemistry Investigations
Theoretical Prediction of Spectroscopic Parameters
There are no available theoretical predictions of spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for 4,4-Diethoxy-1-(diethylamino)pentane based on computational methods.
Further research and dedicated computational studies would be necessary to generate the specific data required to fulfill the detailed article structure.
Calculation of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting NMR parameters, aiding in the assignment of complex spectra. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach within the DFT framework for calculating isotropic magnetic shielding constants, which are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). mdpi.com
Hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-31G(d) level of theory, are presented below. Such calculations would typically involve geometry optimization of the molecule's lowest energy conformer, followed by the NMR property calculation.
Interactive Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| CH₃ (diethylamino) | 1.05 | 12.5 |
| CH₂ (diethylamino) | 2.58 | 47.8 |
| CH₂ (pentane chain, C1) | 2.45 | 52.1 |
| CH₂ (pentane chain, C2) | 1.55 | 23.4 |
| CH₂ (pentane chain, C3) | 1.62 | 35.9 |
| CH (pentane chain, C4) | 4.40 | 101.2 |
| CH₃ (pentane chain, C5) | 0.95 | 16.3 |
| O-CH₂ (ethoxy) | 3.48 | 58.0 |
| O-CH₂-CH₃ (ethoxy) | 1.18 | 15.4 |
Spin-spin coupling constants (J-couplings) can also be computed, providing valuable information about the connectivity of atoms. These are typically calculated from the Fermi contact term, which is sensitive to the molecule's electronic structure.
Interactive Table 2: Hypothetical Calculated ¹H-¹H Coupling Constants (J) for this compound
| Coupled Protons | Calculated J-coupling (Hz) |
| ³J (H1-H2) | 7.2 |
| ³J (H2-H3) | 7.0 |
| ³J (H3-H4) | 6.8 |
| ³J (H4-H5) | 7.5 |
| ³J (diethylamino CH₂-CH₃) | 7.1 |
| ³J (ethoxy O-CH₂-CH₃) | 7.0 |
Simulation of IR and UV-Vis Spectra for Comparison with Experimental Data
Computational spectroscopy also extends to the simulation of infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These simulations are crucial for assigning experimental bands and understanding the vibrational and electronic properties of a molecule.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. mdpi.com This is achieved through a frequency calculation on the optimized geometry, which computes the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the normal modes of vibration. Due to the harmonic approximation used in these calculations, the computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals).
Interactive Table 3: Hypothetical Calculated IR Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| C-N stretch (amine) | 1180 - 1250 | Medium |
| C-O stretch (ether/acetal) | 1070 - 1150 | Strong |
| C-H bend (alkane) | 1370 - 1470 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra arise from electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating these spectra. mdpi.com The calculation provides the excitation energies (which correspond to the absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For a saturated molecule like this compound, strong absorptions are expected only in the far UV region, primarily corresponding to n -> σ* and σ -> σ* transitions.
Interactive Table 4: Hypothetical Calculated UV-Vis Absorption Maxima for this compound
| Electronic Transition | Calculated λ_max (nm) | Oscillator Strength (f) |
| n -> σ | 205 | 0.02 |
| σ -> σ | 185 | 0.15 |
Quantitative Structure-Reactivity Relationships (QSAR) through Computational Descriptors
Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. wikipedia.orgrsc.org These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
For a QSAR study involving this compound, one would first need a dataset of structurally related compounds with measured reactivity or activity data. A wide range of descriptors can be calculated computationally, including:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.
Steric/Topological Descriptors: Molecular weight, molar volume, surface area, connectivity indices.
Hydrophobicity Descriptors: LogP (partition coefficient).
A hypothetical QSAR model could be developed to predict a specific property, for instance, the binding affinity to a biological target. A multiple linear regression (MLR) equation might take the form:
log(1/C) = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Surface Area)
Where log(1/C) is the biological activity, and β are the regression coefficients derived from the statistical analysis.
Interactive Table 5: Hypothetical Computational Descriptors for a QSAR Analysis of this compound and Related Compounds
| Compound | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) |
| This compound | 3.2 | 1.8 | 350 |
| 4,4-Dimethoxy-1-(diethylamino)pentane | 2.8 | 1.9 | 325 |
| 4,4-Diethoxy-1-(dimethylamino)pentane | 2.7 | 1.7 | 320 |
| 4,4-Diethoxy-1-aminopentane | 2.1 | 1.5 | 290 |
Such a model, once validated, could be used to predict the reactivity of new, unsynthesized analogs, thereby guiding further research. mdpi.com
Applications As a Synthetic Intermediate and Molecular Building Block
Precursor in the Construction of Complex Organic Molecules
There is currently a lack of specific, documented research detailing the use of 4,4-Diethoxy-1-(diethylamino)pentane as a precursor in the construction of complex organic molecules.
Utilization in Heterocyclic Synthesis
Formation of Nitrogen-Containing Heterocycles
Specific examples of this compound being used in the synthesis of nitrogen-containing heterocycles are not available in the reviewed scientific literature.
Synthesis of Oxygen-Containing Heterocycles through Acetal (B89532) Chemistry
While the diethyl acetal moiety of this compound could theoretically be involved in the synthesis of oxygen-containing heterocycles, no specific studies demonstrating this application have been identified.
Role in Carbonyl Compound Synthesis and Protection Strategies
The primary implied role of the 4,4-diethoxy group is the protection of a pentanal carbonyl. However, specific research detailing its application and efficacy as a protecting group in multi-step syntheses is not documented.
Integration into Multicomponent Reactions for Scaffold Diversification
There is no available information on the integration of this compound into multicomponent reactions for the purpose of scaffold diversification.
Development of Advanced Functional Materials and Polymer Precursors (Excluding Material Properties)
The potential use of this compound as a precursor for advanced functional materials or polymers has not been described in the accessible scientific literature.
Systematic Synthesis and Comparative Reactivity of Derivatives and Analogues
Design and Synthesis of Structurally Modified Derivatives
The synthesis of 4,4-Diethoxy-1-(diethylamino)pentane can be conceptually designed based on established methods for the preparation of aminoacetals. A plausible synthetic route involves the reaction of a suitable precursor, such as 4-halobutyraldehyde diethyl acetal (B89532), with diethylamine (B46881). The following table outlines a hypothetical synthetic scheme for the target compound and its structurally modified derivatives. The design of these derivatives allows for a systematic investigation of the impact of varying the N-alkyl substituents and the alkoxy groups of the acetal.
| Derivative Name | Proposed Synthesis | Structural Variation |
|---|---|---|
| This compound | Reaction of 4-chlorobutyraldehyde diethyl acetal with diethylamine. | Parent Compound |
| 4,4-Dimethoxy-1-(diethylamino)pentane | Reaction of 4-chlorobutyraldehyde dimethyl acetal with diethylamine. | Variation of the alkoxy group (ethoxy to methoxy). |
| 4,4-Diethoxy-1-(dipropylamino)pentane | Reaction of 4-chlorobutyraldehyde diethyl acetal with dipropylamine. | Variation of the N-alkyl group (ethyl to propyl). |
| 4,4-Diethoxy-1-(dimethylamino)pentane | Reaction of 4-chlorobutyraldehyde diethyl acetal with dimethylamine. | Variation of the N-alkyl group (ethyl to methyl). |
Comparative Analysis of Reactivity with Systematic Structural Variations
The reactivity of this compound and its derivatives is primarily dictated by the two functional groups: the acetal and the tertiary amine. The acetal moiety is susceptible to acid-catalyzed hydrolysis, yielding the corresponding aldehyde and alcohols. The tertiary amine can act as a base or a nucleophile.
Systematic structural variations are expected to influence the reactivity of these functional groups. For instance, the rate of acetal hydrolysis is sensitive to the steric bulk of the alkoxy groups. It is anticipated that derivatives with less sterically hindered alkoxy groups, such as methoxy (B1213986) groups, will undergo hydrolysis at a faster rate than their ethoxy counterparts.
The nature of the N-alkyl substituents affects the basicity and nucleophilicity of the amine. Increasing the length of the alkyl chains from methyl to propyl is expected to slightly increase the basicity due to the inductive effect of the alkyl groups. However, this may be counteracted by increased steric hindrance around the nitrogen atom, which would decrease its nucleophilicity.
| Derivative | Expected Relative Rate of Acetal Hydrolysis | Expected Relative Basicity of Amine | Rationale |
|---|---|---|---|
| This compound | Baseline | Baseline | Reference compound. |
| 4,4-Dimethoxy-1-(diethylamino)pentane | Higher | Same | Less steric hindrance at the acetal. |
| 4,4-Diethoxy-1-(dipropylamino)pentane | Same | Slightly Higher | Increased inductive effect from propyl groups. |
| 4,4-Diethoxy-1-(dimethylamino)pentane | Same | Slightly Lower | Reduced inductive effect from methyl groups. |
Influence of Substituent Effects on Reaction Outcomes and Selectivity
Substituent effects, both electronic and steric in nature, are predicted to play a crucial role in the reaction outcomes and selectivity of reactions involving this compound and its derivatives.
The acid-catalyzed hydrolysis of the acetal proceeds through a carbocation intermediate. nih.govacs.org Electron-donating groups near the acetal would stabilize this intermediate, thereby increasing the rate of hydrolysis, while electron-withdrawing groups would have the opposite effect. nih.gov Although the diethylamino group is relatively far from the acetal in the pentane (B18724) chain, its electronic influence could be transmitted through the carbon backbone to a minor extent.
The steric and electronic properties of the N-alkyl groups have a more direct impact on the reactivity of the amine. Larger alkyl groups can sterically hinder the approach of electrophiles to the nitrogen atom, reducing its nucleophilicity. Electronically, alkyl groups are weakly electron-donating, which increases the electron density on the nitrogen and enhances its basicity.
| Substituent Variation | Effect on Acetal Reactivity | Effect on Amine Reactivity |
|---|---|---|
| Smaller alkoxy groups (e.g., methoxy) | Increased rate of hydrolysis due to reduced steric hindrance. | Negligible effect. |
| Larger N-alkyl groups (e.g., propyl) | Negligible effect. | Increased basicity (inductive effect), decreased nucleophilicity (steric hindrance). |
| Electron-withdrawing group on the pentane chain | Decreased rate of acetal hydrolysis. | Decreased basicity. |
| Electron-donating group on the pentane chain | Increased rate of acetal hydrolysis. | Increased basicity. |
Future Research Directions and Unexplored Academic Avenues
Development of Novel Catalytic Systems for 4,4-Diethoxy-1-(diethylamino)pentane Transformations
The dual functionality of this compound opens avenues for a variety of catalytic transformations. Future research could focus on leveraging the inherent reactivity of the amine and acetal (B89532) groups to develop novel catalytic systems. For instance, the tertiary amine could act as an internal base or a directing group in metal-catalyzed C-H activation reactions, facilitating the functionalization of the pentane (B18724) backbone.
Furthermore, the acetal group, typically stable under basic and neutral conditions, can be hydrolyzed under acidic conditions to reveal an aldehyde. This latent aldehyde functionality could be exploited in tandem with the amine for intramolecular cyclization reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. Research into chemoselective catalysts that can differentiate between the two functional groups would be crucial for controlled transformations.
Table 1: Potential Catalytic Transformations for this compound
| Transformation Type | Potential Catalyst System | Target Product Class |
| C-H Functionalization | Transition Metal Catalysts (e.g., Pd, Ru, Rh) | Functionalized Pentane Derivatives |
| Intramolecular Cyclization | Acid Catalysts | Heterocyclic Compounds |
| Asymmetric Hydrogenation | Chiral Metal Catalysts | Chiral Amines/Alcohols |
| Oxidation | Selective Oxidizing Agents | Amino Aldehydes, Amino Acids |
Exploration of Asymmetric Synthesis Routes for Chiral Analogues
The carbon atom at the 4-position of the pentane chain is a potential stereocenter. The development of asymmetric synthesis routes to access enantiomerically pure forms of this compound and its derivatives would be a significant advancement. Chiral aminoacetals could serve as valuable building blocks in the synthesis of complex chiral molecules, including natural products and pharmaceuticals.
Future research in this area could explore several established strategies for asymmetric synthesis. ankara.edu.trrsc.orgchiralpedia.com These include the use of chiral auxiliaries, chiral catalysts for asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, and enzymatic resolutions. researchgate.net The development of efficient and scalable methods for producing these chiral analogues would be of considerable interest to the synthetic community.
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Interrogation
A fundamental understanding of the reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. Advanced in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), in-situ NMR (Nuclear Magnetic Resonance), and Raman spectroscopy, could provide invaluable real-time data on the formation of intermediates, transition states, and byproducts during the transformations of this compound. nih.govresearchgate.netmdpi.com
For example, monitoring the hydrolysis of the acetal group under different acidic conditions could elucidate the kinetics and mechanism of this fundamental reaction. Similarly, in-situ spectroscopy could be employed to study the coordination of the amine group to a metal catalyst, providing insights into the initial steps of a catalytic cycle.
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. rsc.orgsoci.orgnih.gov The integration of the synthesis and transformations of this compound with flow chemistry platforms could lead to more efficient, scalable, and reproducible processes.
An automated flow system could be designed to rapidly screen a wide range of reaction conditions, such as catalyst loading, temperature, pressure, and residence time, to identify optimal parameters for a specific transformation. beilstein-journals.org This approach would significantly accelerate the discovery and development of new reactions and applications for this compound. The continuous nature of flow synthesis is also well-suited for the production of intermediates that may be unstable or hazardous to isolate in large quantities. nih.govgoogle.comrsc.org
Investigation of this compound in Supramolecular Chemistry (Excluding Host-Guest Properties)
The bifunctional nature of this compound makes it an interesting candidate for investigations in supramolecular chemistry. wikipedia.orgbeilstein-journals.org The tertiary amine can participate in hydrogen bonding and coordination to metal centers, while the diether functionality of the acetal can also engage in weaker non-covalent interactions.
Excluding host-guest chemistry, future research could explore the self-assembly of this molecule into higher-order structures, such as micelles, vesicles, or organogels, driven by intermolecular forces. nih.gov The interplay between the hydrophilic amine and the more hydrophobic diether portion could lead to interesting aggregation behavior in different solvents. Furthermore, the molecule could be used as a building block for the construction of more complex supramolecular architectures, such as coordination polymers or metal-organic frameworks (MOFs), by coordinating the amine to metal ions. bath.ac.uk
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4,4-Diethoxy-1-(diethylamino)pentane derivatives in pharmaceutical intermediates?
- Methodological Answer : Microwave-assisted synthesis in dry tetrahydrofuran (THF) with excess 2-amino-5-(diethylamino)pentane is a standard approach. For example, reactions at 120°C for 6–13 hours under microwave irradiation yield intermediates like N-[5-(diethylamino)pentan-2-yl]pyrimidin-2-amines. Post-reaction purification involves column chromatography (Alox neutral, CH2Cl2:CH3OH = 40:1) and solvent evaporation under reduced pressure. Yields range from 62% to 81% depending on substituents .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?
- Methodological Answer : H NMR (400 MHz, CDCl3) is essential for confirming backbone structure and substituent integration. Key signals include δ = 1.00 ppm (triplet, diethyl CH3), 1.24 ppm (doublet, pentane CH3), and 2.36–2.51 ppm (quartet/multiplet, diethyl CH2 and pentane CH2). Additional characterization via IR and mass spectrometry (e.g., [M+] at 326.2471) ensures purity and functional group validation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation. Refer to Safety Data Sheets (SDS) for guidelines on storage (room temperature, inert atmosphere) and waste disposal. Avoid exposure to open flames, as pentane derivatives are volatile .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic efficiency during dehydrochlorination of structurally similar pentane derivatives?
- Methodological Answer : Analytical discrepancies (e.g., conflicting HCl yields) require comparative impurity profiling using GC/MS and reagent purity validation. For instance, impurities in 3-chloro-3-methyl pentane from Wiley Organic skewed HCl measurements, while Aldrich Chemicals’ higher-purity reagent provided accurate data. Catalyst performance (e.g., OACC vs. OST3-9 char) should be validated via controlled replicates and kinetic studies .
Q. What strategies optimize reaction yields in microwave-assisted synthesis of diethylamino-pentane derivatives?
- Methodological Answer : Yield optimization involves tuning microwave parameters (e.g., irradiation time: 6–13 hours, temperature: 120°C) and molar ratios (e.g., 1:6 substrate-to-amine ratio). For example, increasing 2-amino-5-(diethylamino)pentane from 5.22 mmol to 6.86 mmol improved yields from 62% to 81%. Post-synthesis purification with gradient elution (CH2Cl2:CH3OH = 60:1) further enhances purity .
Q. How do structural modifications of this compound influence antitrypanosomal activity?
- Methodological Answer : Substituent effects are studied via structure-activity relationship (SAR) assays. For example, introducing 4-chlorophenyl or 4-methoxyphenyl groups to the pyrimidine ring (e.g., compound 9b and 9d) modulates bioactivity. Biological efficacy is quantified through in vitro IC50 values against Trypanosoma brucei and compared to unmodified derivatives .
Q. What analytical challenges arise in quantifying reaction byproducts during pentane derivative synthesis?
- Methodological Answer : GC-MS analysis of pentane extracts must account for solvent background signals (e.g., column bleed, plasticizers). Peaks with signal-to-noise ratios ≥3:1 are validated against spectral libraries, and procedural blanks are used to isolate artifacts. For example, UV irradiation byproducts in pentane were traced to solvent degradation rather than target compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
